4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate
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Overview
Description
4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromen core with a methoxyphenyl group and a butanoate moiety, making it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the chromen-ylidene moiety in acidic media . The structures of the obtained compounds are usually confirmed by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Chemical Reactions Analysis
4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds with this compound.
Scientific Research Applications
4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate involves its interaction with specific molecular targets. The chromen core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the butanoate moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate include:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chromen core, methoxyphenyl group, and butanoate moiety in this compound gives it distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-5-10-19-17(12-14)18(22-11-3-4-21(23)24)13-20(26-19)15-6-8-16(25-2)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24)/b22-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSNAPNWXCGVEU-RELWKKBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=[NH+]CCCC(=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCCC(=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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